2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole
Overview
Description
MF-438 is a potent and orally bioavailable inhibitor of stearoyl-CoA desaturase 1 (SCD1). This enzyme plays a crucial role in lipid metabolism by catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. Elevated expression of SCD1 has been associated with enhanced cancer cell survival, proliferation, and resistance to therapy in various cancer types, including gliomas .
Preparation Methods
MF-438 is synthesized through a series of chemical reactions involving specific reagents and conditions. The exact synthetic route and industrial production methods are proprietary and detailed in scientific literature.
Chemical Reactions Analysis
MF-438 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific catalysts or reagents.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MF-438 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the role of SCD1 in lipid metabolism and its impact on cellular functions.
Biology: Investigated for its effects on cancer cell viability, proliferation, and resistance to therapy.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly gliomas and esophageal squamous cell carcinoma, by targeting SCD1-mediated lipid metabolism and inducing ferroptosis
Industry: Utilized in the development of new pharmacological models for diseases related to metabolic disorders
Mechanism of Action
MF-438 exerts its effects by selectively inhibiting SCD1, thereby hindering the synthesis of monounsaturated fatty acids from saturated fatty acids. This disruption in lipid metabolism leads to reduced cell viability, increased endoplasmic reticulum stress, and modulation of cancer stemness. Additionally, MF-438 has been shown to exert an SCD1-independent inhibition on divalent metal transporter 1 (DMT1) expression, further contributing to its anti-glioma efficacy .
Comparison with Similar Compounds
MF-438 is unique among SCD1 inhibitors due to its potent and orally bioavailable nature. Similar compounds include:
CAY10566: Another SCD1 inhibitor with a different chemical structure but similar inhibitory effects on SCD1.
A939572: A potent SCD1 inhibitor with distinct pharmacokinetic properties.
SSI-4: An SCD1 inhibitor with a different mechanism of action and therapeutic potential.
MF-438 stands out due to its dual mechanism of action, targeting both SCD1-mediated lipid metabolism and DMT1 expression, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
2-methyl-5-[6-[4-[2-(trifluoromethyl)phenoxy]piperidin-1-yl]pyridazin-3-yl]-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5OS/c1-12-23-26-18(29-12)15-6-7-17(25-24-15)27-10-8-13(9-11-27)28-16-5-3-2-4-14(16)19(20,21)22/h2-7,13H,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUJDKDVOZVALT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2=NN=C(C=C2)N3CCC(CC3)OC4=CC=CC=C4C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921605-87-0 | |
Record name | MF-438 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0921605870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MF-438 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI3FN320OX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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